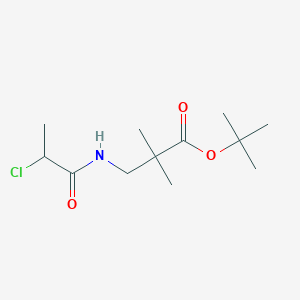

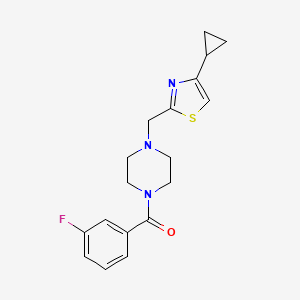

![molecular formula C17H25N5O3 B2558115 (4-(Morpholine-4-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone CAS No. 2034339-06-3](/img/structure/B2558115.png)

(4-(Morpholine-4-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound (4-(Morpholine-4-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone is a novel heterocyclic hybrid . It is part of a series of compounds synthesized for potential biological applications .

Synthesis Analysis

The synthesis of this compound involves the use of spectroscopic techniques such as FTIR, 13C NMR, 1H NMR, and Mass . The compound is part of a series of novel heterocyclic hybrids synthesized for potential biological applications .Molecular Structure Analysis

The molecular structure of this compound was established using spectroscopic techniques such as FTIR, 13C NMR, 1H NMR, and Mass .Chemical Reactions Analysis

The compound is part of a series of novel heterocyclic hybrids synthesized for potential biological applications . The chemical reactions involved in its synthesis have not been detailed in the available resources.Physical And Chemical Properties Analysis

The compound is described as a light brown solid with a melting point of 178°C-179°C . Further physical and chemical properties are not detailed in the available resources.Scientific Research Applications

Antibacterial Activity

(4-(Morpholine-4-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone: and its derivatives have been synthesized and evaluated for antibacterial properties. Notably, compounds 6b, 6c, 6e, 6g, and 6j exhibited comparable antibacterial activity, displaying similar minimum inhibitory concentration (MIC) values as reference standards . These findings suggest potential applications in combating bacterial infections.

Antifungal Activity

In addition to antibacterial effects, researchers have explored the antifungal properties of this compound. While some derivatives showed ordinary antioxidant activity compared to reference standards, compounds 6b, 6e, and 6g displayed multi-target inhibitory action against different microbes. This versatility makes them promising candidates for addressing multiple ailments .

Antioxidant Potential

The synthesized compounds were also assessed for antioxidant activity. Although not exceptional compared to reference standards, certain derivatives demonstrated antioxidant effects. Further investigations could explore their potential in oxidative stress-related conditions .

PI3K/mTOR Inhibition

The synthetic routes used to create this compound could potentially be adapted for synthesizing PI3K/mTOR inhibitors bearing a thiopyrano [4,3-d] pyrimidine nucleus . These inhibitors play a crucial role in cancer research and targeted therapy.

Cell Growth Modulation

In a related study, a derivative of this compound was found to influence cell growth speed when cultured with fetal bovine serum. Understanding its impact on cellular processes could lead to novel applications .

Future Directions

properties

IUPAC Name |

[4-(morpholine-4-carbonyl)piperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N5O3/c23-16(15-13-14-3-1-2-4-22(14)18-15)19-5-7-20(8-6-19)17(24)21-9-11-25-12-10-21/h13H,1-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUMOWGGPOOBUNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)N4CCOCC4)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Morpholine-4-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-3-(benzyloxy)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2558032.png)

![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-ethyl-N-phenylacetamide](/img/no-structure.png)

![1-(4-ethoxyphenyl)-4-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2558035.png)

![Methyl 3-(4-bromophenyl)-3-[(2-furylcarbonyl)amino]propanoate](/img/structure/B2558037.png)

![dimethyl[(Z)-2-nitro-2-(4-phenyl-4H-1,2,4-triazol-3-yl)ethenyl]amine](/img/structure/B2558041.png)

![Tert-butyl 4-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2558042.png)

![Ethyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2558047.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-(6-isobutyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2558050.png)

![9-(2,4-dimethoxyphenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2558055.png)